molecular formula C12H9Br2N B036456 Bis(4-bromophenyl)amine CAS No. 16292-17-4

Bis(4-bromophenyl)amine

Cat. No. B036456
CAS RN: 16292-17-4
M. Wt: 327.01 g/mol
InChI Key: VKVHTZNHLOGHGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to bis(4-bromophenyl)amine involves innovative techniques such as palladium-catalyzed amination reactions, which are critical for forming amine-linked polymers and small molecules with high precision and efficiency. For instance, the palladium-catalyzed amination of 4-chlorophthalide anhydride has been employed to synthesize novel bis(amine anhydride)s, demonstrating the versatility and efficiency of palladium catalysis in constructing complex nitrogen-containing structures (Wenmu Li et al., 2007).

Molecular Structure Analysis

The molecular structure of bis(4-bromophenyl)amine derivatives is a key area of interest, revealing insights into the compound's electronic and spatial configuration. Structural analysis, often through X-ray crystallography, provides detailed information on the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Bis(4-bromophenyl)amine undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions include amidation, facilitated by catalysts such as 2,4-bis(trifluoromethyl)phenylboronic acid, which is known for its efficacy in dehydrative amidation between carboxylic acids and amines (Ke Wang et al., 2018). Such reactions expand the utility of bis(4-bromophenyl)amine in synthesizing complex organic molecules.

Scientific Research Applications

Pd-Catalyzed Diamination in Ligand Synthesis

A Pd-catalyzed reaction involving Bis(4-bromophenyl)amine has been developed for the synthesis of novel 4,4′-bisaminophenyl substituted monotriazinylpyridine derivatives. These derivatives serve as potential ligands for chemoselective minor actinide extraction processes, highlighting its application in the development of new materials for nuclear waste management (Tai et al., 2015).

Synthesis of Porphyrins

Bis(4-bromophenyl)amine plays a critical role in the synthesis of porphyrins containing a hydroxypiperidine fragment through palladium-catalyzed amination. These porphyrins are significant for their potential applications in photodynamic therapy and as functional materials in electronic devices (Artamkina et al., 2008).

Preparation of Hyperbranched Polymers

Hyperbranched polymers containing triphenylamine and phenylenevinylene units have been synthesized using a Pd-catalyzed coupling reaction of tris(4-bromophenyl)amine. These polymers exhibit significant potential in the development of materials with advanced electronic properties, useful in organic electronics and photonics (Tanaka et al., 2003).

Modular Synthesis of Bis(amino-oxazoline)

The palladium-catalyzed Buchwald-Hartwig aryl amination has been utilized to prepare a new class of tetradentate bis(amino-oxazoline), demonstrating Bis(4-bromophenyl)amine's role in facilitating complex ligand synthesis. These ligands have applications in catalysis and material science (Doherty et al., 2006).

Synthesis of Novel Benzene C-2'-Deoxyribonucleosides

A modular methodology involving Bis(4-bromophenyl)amine has been developed for synthesizing various 4-substituted-phenyl C-2′-deoxyribonucleosides, pivotal in the development of nucleoside analogues for therapeutic applications (Joubert et al., 2008).

Safety And Hazards

Bis(4-bromophenyl)amine is classified as harmful if swallowed, causes serious eye damage, and may cause long-lasting harmful effects to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for Bis(4-bromophenyl)amine are not mentioned in the search results, its potential uses in various chemical reactions suggest that it could be a valuable compound in chemical research and synthesis .

properties

IUPAC Name

4-bromo-N-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHTZNHLOGHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348074
Record name Bis(4-bromophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-bromophenyl)amine

CAS RN

16292-17-4
Record name Bis(4-bromophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-bromophenyl)amine
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